molecular formula C28H44O4 B12565434 4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one CAS No. 191854-31-6

4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one

Cat. No.: B12565434
CAS No.: 191854-31-6
M. Wt: 444.6 g/mol
InChI Key: SLCOLDLUYDHZTE-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin, methyl iodide, and octadecanol.

    Alkylation: The hydroxyl group at the 7-position of 4-hydroxycoumarin is alkylated using methyl iodide in the presence of a base like potassium carbonate.

    Etherification: The hydroxyl group at the 6-position is then etherified with octadecanol under acidic conditions to form the octadecyloxy group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzopyran ring can be reduced to form a hydroxyl group.

    Substitution: The methyl and octadecyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-oxo-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one.

    Reduction: Formation of 4-hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-ol.

    Substitution: Formation of derivatives with various functional groups replacing the methyl or octadecyloxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: A precursor in the synthesis of various benzopyran derivatives.

    7-Methylcoumarin: A compound with similar structural features but lacking the octadecyloxy group.

    6-Octadecyloxycoumarin: A compound with the octadecyloxy group but lacking the hydroxyl and methyl groups.

Uniqueness

4-Hydroxy-7-methyl-6-(octadecyloxy)-2H-1-benzopyran-2-one is unique due to the presence of both the octadecyloxy group and the hydroxyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

191854-31-6

Molecular Formula

C28H44O4

Molecular Weight

444.6 g/mol

IUPAC Name

4-hydroxy-7-methyl-6-octadecoxychromen-2-one

InChI

InChI=1S/C28H44O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-31-26-21-24-25(29)22-28(30)32-27(24)20-23(26)2/h20-22,29H,3-19H2,1-2H3

InChI Key

SLCOLDLUYDHZTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1C)OC(=O)C=C2O

Origin of Product

United States

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